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Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B1209532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminobenzaldehyde (C7H7NO), a key intermediate in the synthesis of various
pharmaceuticals and dyes. This document details the nuclear magnetic resonance (NMR),
infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of the compound, including
data tables, experimental protocols, and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Aminobenzaldehyde,
providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 4-Aminobenzaldehyde
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Chemical Coupling
. s Number of .
Shift (3) Multiplicity Constant Assignment  Solvent
Protons
ppm (J) Hz
) Aldehyde (-

9.61 Singlet - 1H DMSO-de
CHO)
Aromatic (H-

7.57 Doublet 8.4 2H DMSO-ds
2, H-6)
Aromatic (H-

6.66 Doublet 8.4 2H DMSO-ds
3, H-5)

5.78 Broad Singlet - 2H Amine (-NH2) DMSO-ds

Table 2: 13C NMR Spectroscopic Data of 4-Aminobenzaldehyde

Chemical Shift (6) ppm Assignment Solvent

189.6 Aldehyde Carbonyl (C=0) DMSO-ds
154.7 Aromatic (C-4) DMSO-ds
132.2 Aromatic (C-2, C-6) DMSO-ds
125.5 Aromatic (C-1) DMSO-ds
113.4 Aromatic (C-3, C-5) DMSO-ds

Infrared (IR) Spectroscopy

While a complete, numerically assigned IR spectrum for 4-Aminobenzaldehyde is not readily
available in public databases, the expected characteristic absorption bands based on its
functional groups are presented in Table 3. These values are consistent with general
frequencies for aromatic aldehydes and primary amines.

Table 3: Characteristic IR Absorption Bands for 4-Aminobenzaldehyde
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
3450 - 3300 Medium N-H Stretch (Amine)
3100 - 3000 Medium Aromatic C-H Stretch
2830 - 2695 Medium Aldehyde C-H Stretch
1710 - 1685 Strong C=0 Stretch (Aldehyde)
1600 - 1475 Medium-Strong Aromatic C=C Stretch
1360 - 1250 Medium C-N Stretch (Aromatic Amine)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Aminobenzaldehyde exhibits absorption bands characteristic of an
aromatic compound with an amino and a carbonyl group. The position of the maximum
absorption (Amax) is solvent-dependent. In polar solvents, a band is observed in the region of
310 nm.[1]

Table 4: UV-Vis Spectroscopic Data of 4-Aminobenzaldehyde

Amax (nm) Solvent Electronic Transition

Polar Solvents (e.g., Ethanol,
~310 m—> TT*
Methanol)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
and sample characteristics.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Weigh approximately 10-20 mg of 4-Aminobenzaldehyde solid.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1209532?utm_src=pdf-body
https://www.ej-eng.org/index.php/ejeng/article/view/622
https://www.benchchem.com/product/b1209532?utm_src=pdf-body
https://www.benchchem.com/product/b1209532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any
solid particles.

e Instrument Setup:

[e]

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[¢]

Tune and match the probe for the respective nucleus (*H or 13C).
o Data Acquisition:

o For *H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and longer relaxation times of the 13C nucleus.

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (& = 2.50
ppm for *H and & = 39.52 ppm for 13C) as an internal reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

Perform baseline correction.

[e]

Fourier-Transform Infrared (FT-IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Aminobenzaldehyde with approximately 100-200 mg
of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Instrument Setup:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Ensure the sample beam path is unobstructed.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm~1.

» Data Processing:

o The instrument software automatically ratios the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

o Label the significant peaks with their corresponding wavenumbers.
UV-Visible (UV-Vis) Spectroscopy
o Sample Preparation:

o Prepare a stock solution of 4-Aminobenzaldehyde of a known concentration (e.g., 1
mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1209532?utm_src=pdf-body
https://www.benchchem.com/product/b1209532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o From the stock solution, prepare a series of dilutions to a final concentration that gives an
absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0
AU).

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
o Select the desired wavelength range for scanning (e.g., 200-600 nm).

o Data Acquisition:

o

Fill a quartz cuvette with the pure solvent to be used as a blank.

[¢]

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

[e]

Rinse the cuvette with the sample solution and then fill it with the sample solution.

[e]

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
o Data Processing:
o The software will automatically subtract the baseline from the sample spectrum.

o lIdentify the wavelength of maximum absorbance (Amax).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Aminobenzaldehyde.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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